4-Acetamidobenzoyl chloride
Overview
Description
4-Acetamidobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents : A study synthesized N-substituted sulfonamides with a benzodioxane moiety starting with 4-acetamidobenzoyl chloride. These compounds exhibited potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Enhancement of LC-MS Detection of Estrogens : Another research improved the detection of estrogens in biological fluids using LC-MS combined with derivatization. One of the reagents used was 4-nitrobenzenesulfonyl chloride, which reacted rapidly and quantitatively with estrogens, increasing detection responses (Higashi et al., 2006).
Anticonvulsant Activity : A study focused on synthesizing 2-aminobenzothiazole derivatives as anticonvulsant agents, involving the condensation of 4-(2-(benzo[d]thiazole-2-ylamino)acetamido)benzoyl chloride with substituted phenols (Singh et al., 2022).
Anti-inflammatory Agents : Research on the synthesis of benzo[b]thiophene derivatives as anti-inflammatory agents involved converting 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, followed by treatment with different amines (Radwan et al., 2009).
Degradation of Pharmaceuticals in Wastewater Treatment : A study on the degradation of acetaminophen in wastewater treatment explored the effects of halide ions, utilizing chloride in the process. This research highlights the potential roles of halides in advanced oxidation treatments (Li et al., 2015).
Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as 1,3-selenazoles, involved the reaction of N-phenylbenzamides with SOCl2, producing N-phenylbenzimidoyl chlorides, which were then treated with various reagents to yield the final products (Zhou et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research
Biochemical Pathways
Given its use in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Acetamidobenzoyl chloride. For instance, it is sensitive to moisture , which can affect its stability and reactivity.
Properties
IUPAC Name |
4-acetamidobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXGCJUNKZXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426632 | |
Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-48-9 | |
Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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